molecular formula C13H14ClN3 B8354558 5-Chloro-8-(piperazin-1-yl)quinoline

5-Chloro-8-(piperazin-1-yl)quinoline

Numéro de catalogue: B8354558
Poids moléculaire: 247.72 g/mol
Clé InChI: OJLJMQCYFKYVCL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Chloro-8-(piperazin-1-yl)quinoline is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-infective agents. This molecule features a hybrid structure combining a quinoline heterocycle with a piperazine ring, a scaffold known for its valuable pharmacological properties. The quinoline core is a privileged structure in medicinal chemistry, extensively investigated for its diverse biological activities. Research indicates that quinoline derivatives demonstrate significant potential as antileishmanial agents against Leishmania donovani , the parasite responsible for visceral leishmaniasis . Furthermore, the 5-chloro-8-hydroxyquinoline scaffold has been identified as a key structural motif in compounds exhibiting activity against Gram-negative bacteria . The piperazine moiety serves as a versatile linker and pharmacophore, often enhancing the drug-like properties and potency of hybrid molecules. Studies have shown that conjugating quinoline with piperazine can be a feasible strategy to generate effective single molecules that may interact with multiple biological targets simultaneously, potentially creating synergistic effects and improving efficacy . This compound is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to consult the scientific literature for the latest advances in quinoline-piperazine hybrid chemistry and biology.

Propriétés

Formule moléculaire

C13H14ClN3

Poids moléculaire

247.72 g/mol

Nom IUPAC

5-chloro-8-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14ClN3/c14-11-3-4-12(17-8-6-15-7-9-17)13-10(11)2-1-5-16-13/h1-5,15H,6-9H2

Clé InChI

OJLJMQCYFKYVCL-UHFFFAOYSA-N

SMILES canonique

C1CN(CCN1)C2=C3C(=C(C=C2)Cl)C=CC=N3

Origine du produit

United States

Applications De Recherche Scientifique

Antimalarial Activity

5-Chloro-8-(piperazin-1-yl)quinoline and its derivatives have been extensively studied for their antimalarial properties. The compound is often linked to the synthesis of piperaquine, a well-known antimalarial drug.

  • Mechanism of Action : The quinoline structure is crucial for the activity against Plasmodium falciparum, the parasite responsible for malaria. Research shows that modifications to the piperazine moiety enhance the drug's efficacy against chloroquine-resistant strains of the parasite .
  • Recent Findings : A study highlighted the synthesis of novel quinoline-piperidine conjugates that demonstrated potent antiplasmodial activity in both sensitive and resistant strains of P. falciparum, indicating that structural variations can lead to significant improvements in efficacy .

Anticancer Properties

The anticancer potential of 5-Chloro-8-(piperazin-1-yl)quinoline has been documented in several studies.

  • In vitro Studies : Compounds derived from 5-Chloro-8-(piperazin-1-yl)quinoline exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). These compounds often function through mechanisms such as inhibition of protein kinases and topoisomerases, which are critical for cancer cell proliferation .
  • Molecular Docking Studies : Molecular docking studies have suggested that these compounds effectively bind to target proteins involved in cancer progression, providing a basis for their anticancer activity .

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of 5-Chloro-8-(piperazin-1-yl)quinoline.

  • Experimental Models : In vivo studies have shown that derivatives of this compound significantly inhibit nitric oxide production in macrophages and reduce paw edema in animal models. The compound's analgesic effects were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for pain management .

Synthesis and Structural Variations

The synthesis of 5-Chloro-8-(piperazin-1-yl)quinoline involves multiple synthetic routes that often include modifications to enhance biological activity.

CompoundSynthesis MethodBiological Activity
5-Chloro-8-(piperazin-1-yl)quinolineVarious synthetic routes including modification of piperazine moietyAntimalarial, anticancer, anti-inflammatory
Piperazine derivativesFunctionalization with different groupsEnhanced potency against resistant strains

Case Studies

  • Antimalarial Efficacy : A study synthesized a series of quinoline derivatives showing high potency against chloroquine-resistant P. falciparum. The introduction of piperazine moieties was critical in enhancing their antimalarial activity .
  • Analgesic Activity : Another investigation assessed the analgesic effects of a specific derivative in mice models, demonstrating significant pain relief comparable to tramadol hydrochloride, thus supporting its potential as an analgesic agent .
  • Anticancer Mechanisms : Research on hybrid compounds incorporating 5-Chloro-8-(piperazin-1-yl)quinoline indicated improved anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Comparaison Avec Des Composés Similaires

Substitution Position and Skeletal Modifications

Key Differences :

  • Positional Isomerism: Chloroquine and hydroxychloroquine, well-known antimalarial drugs, feature a piperazine or piperazine-oxazine hybrid at the quinoline’s 4-position, unlike the 8-position substitution in 5-Chloro-8-(piperazin-1-yl)quinoline. Computational studies suggest that 4-position substitution facilitates stronger interactions with heme in malaria parasites, while 8-position derivatives may target bacterial enzymes or eukaryotic receptors (e.g., 5-HT6) .
  • 2-(Piperazin-1-yl)quinoline: Substitution at the 2-position (CAS 4774-24-7) results in distinct physicochemical properties, including higher logP (2.28 vs. ~1.8 for 8-substituted analogs) and improved gastrointestinal absorption (0.55 bioavailability score vs. variable values for 8-substituted compounds) .

Table 1: Positional Isomer Comparison

Compound Substitution Position Key Properties
5-Chloro-8-(piperazin-1-yl)quinoline 8-position Targets bacterial enzymes, moderate solubility (logS ≈ -2.84)
Chloroquine 4-position Antimalarial via heme binding, logP ~2.5
2-(Piperazin-1-yl)quinoline 2-position Higher BBB permeability, CYP2D6 inhibition

Substituent Variations on the Piperazine Ring

Examples :

  • 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c): The addition of a methyl group to the piperazine nitrogen increases lipophilicity (melting point: 243°C) and enhances antimicrobial activity compared to unmodified piperazine analogs .
  • 5-Chloro-8-{[1-(phenylsulphonyl)-1H-benzimidazol-2-yl]methoxy}quinoline (4i): Replacing piperazine with a sulfonyl-benzimidazole group reduces basicity (pKa ~7.5) and shifts activity toward antifungal targets .

Table 2: Substituent Impact on Bioactivity

Compound Substituent Melting Point (°C) Notable Activity
5-Chloro-8-(piperazin-1-yl)quinoline Piperazine 282 Broad-spectrum antimicrobial
5c 4-Methylpiperazine 243 Enhanced Gram-positive efficacy
4i Sulfonyl-benzimidazole 173–177 Antifungal

Hybrid Heterocyclic Systems

  • Triazole-Quinoline Hybrids: 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (compound 6) demonstrates potent antibacterial activity due to the triazole’s ability to chelate metal ions in microbial enzymes. Its melting point (183–186°C) and solubility profile differ significantly from piperazine-based analogs .
  • Benzoxazole Derivatives: 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline (8a) exhibits anticancer activity, highlighting how replacing piperazine with benzoxazole shifts the mechanism toward kinase inhibition .

Pharmacokinetic and Toxicity Profiles

  • 5-Chloro-8-(piperazin-1-yl)quinoline: Moderate solubility (0.305 mg/mL) and skin permeability (logKp = -6.15 cm/s) make it suitable for oral or topical formulations .
  • N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine (IV): A 5-HT6 antagonist with sub-nanomolar affinity (0.4 nM) but lower selectivity compared to piperazine derivatives .

Table 3: Pharmacokinetic Comparison

Compound logP Solubility (mg/mL) CYP Inhibition
5-Chloro-8-(piperazin-1-yl)quinoline 1.84 0.305 CYP1A2, CYP2D6
2-(Piperazin-1-yl)quinoline 2.28 0.420 CYP2D6
Compound IV 3.1 0.120 None reported

Méthodes De Préparation

Piperazine in Dimethyl Sulfoxide (DMSO)

A protocol adapted from employs:

  • Molar Ratio : 5-chloromethyl-8-quinolinol hydrochloride : piperazine = 1 : 1.

  • Base : Triethylamine (1.5 equivalents) to neutralize HCl.

  • Solvent : DMSO at 80°C for 12 hours.

  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

  • Yield : ~85% after recrystallization from ethanol.

Piperazine in Isopropyl Alcohol (i-PrOH)

A patent describes an alternative using i-PrOH and potassium carbonate:

  • Molar Ratio : Piperazine : chloroquinoline = 3 : 1.

  • Conditions : Reflux for 6–8 hours.

  • Yield : 82–86%, with purity ≥98.5% after basification and CH₂Cl₂ extraction.

Comparative Analysis

ParameterDMSO Methodi-PrOH Method
Solvent DMSOi-PrOH
Base TriethylamineK₂CO₃
Temperature 80°CReflux (~82°C)
Reaction Time 12 hours6–8 hours
Yield 85%82–86%
Purity 95% (pre-recrystallization)98.5% (post-extraction)

The i-PrOH method offers faster reaction times and higher purity, while the DMSO approach achieves marginally better yields.

Purification Strategies

Post-synthesis purification is critical for pharmaceutical-grade output.

Solvent Extraction

  • Basification : Post-reaction aqueous phases are treated with liquor ammonia to precipitate the product, followed by CH₂Cl₂ extraction.

  • Drying : Anhydrous Na₂SO₄ removes residual water.

Recrystallization

  • Solvent : Ethanol or hexane recrystallization enhances purity to >98.5%.

Chloride Salt Precipitation

A patent describes dissolving the crude product in HCl, decolorizing with activated carbon, and adding NaCl to precipitate the compound. This method recovers 90% of the product with minimal waste.

Challenges and Innovations

Byproduct Management

  • Tar Formation : The addition of boric acid in precursor synthesis reduces acrolein polymerization, curtailing tar by 40%.

  • Dimer Impurities : Excess piperazine (3–10 equivalents) minimizes dimerization during alkylation.

Scalability

  • Continuous Distillation : Removing water and solvents during cyclization improves reaction efficiency.

  • Green Chemistry : Ethanol and i-PrOH are prioritized over chlorinated solvents to align with sustainability goals .

Q & A

Q. How can acute and chronic toxicity studies be designed to ensure comprehensive safety profiling?

  • Methodology :
  • Acute toxicity : Administer a single dose (10–500 mg/kg) to mice and monitor mortality/behavioral changes for 72 hrs .
  • Chronic toxicity : Conduct 90-day studies with histopathological analysis of liver/kidney tissues .
  • Dose extrapolation : Use allometric scaling (e.g., body surface area) to estimate human-equivalent doses .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.